molecular formula C15H23N3O4 B13025374 6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate

6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B13025374
M. Wt: 309.36 g/mol
InChI Key: XSBRBNWCTSOUBW-UHFFFAOYSA-N
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Description

6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound belonging to the pyrazolo[3,4-c]pyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-c]pyridine core with various substituents such as tert-butyl, ethyl, and methyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

6-O-tert-butyl 3-O-ethyl 1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate

InChI

InChI=1S/C15H23N3O4/c1-6-21-13(19)12-10-7-8-18(9-11(10)17(5)16-12)14(20)22-15(2,3)4/h6-9H2,1-5H3

InChI Key

XSBRBNWCTSOUBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCN(C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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